molecular formula C10H13ClF3N B2576197 N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride CAS No. 2416229-58-6

N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride

Cat. No.: B2576197
CAS No.: 2416229-58-6
M. Wt: 239.67
InChI Key: BDFXCYINJQZXHU-UHFFFAOYSA-N
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Description

N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. Its structure incorporates a benzylamine moiety, a common precursor in the industrial production of numerous pharmaceuticals . The benzyl group can serve as a protective group for amines or a synthetic handle that can be removed under specific conditions, such as hydrogenolysis, to unveil the parent amine functionality in complex molecular architectures . The simultaneous presence of the trifluoromethyl group is significant, as this motif is known to profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability. This combination of features makes the compound a valuable intermediate for constructing more complex molecules, particularly in the exploration of new active substances. Researchers may employ this compound in the synthesis of ligands for catalytic systems or as a key scaffold in medicinal chemistry programs aimed at developing novel therapeutic agents. The hydrochloride salt form offers improved stability and handling characteristics for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDVHVQIDJFNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride typically involves the reaction of benzylamine with 1,1,1-trifluoroacetone under acidic conditions to form the intermediate N-Benzyl-1,1,1-trifluoropropan-2-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Benzyl-1,1,1-trifluoropropan-2-imine or N-Benzyl-1,1,1-trifluoropropan-2-nitrile.

    Reduction: Formation of N-Benzyl-1,1,1-trifluoropropan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis : The compound can serve as a ligand in various catalytic reactions. Its trifluoromethyl group enhances the efficiency of transformations by stabilizing transition states.
  • Synthesis Intermediate : It acts as an intermediate in the synthesis of complex organic molecules, particularly those requiring specific stereochemical configurations.

Biology

  • Enzyme Inhibition : N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride has demonstrated potential as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. This property makes it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .
  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is relevant for potential applications in treating mood disorders such as depression and anxiety.

Medicine

  • Drug Development : The structural characteristics of this compound make it a candidate for drug development. Its lipophilicity due to the trifluoromethyl group enhances its ability to penetrate biological membranes, making it suitable for central nervous system targets .
    • Case Study : A study highlighted its efficacy against Trypanosoma brucei, showing significant activity at low concentrations (EC50 = 260 nM), indicating potential for treating parasitic infections .

Industry

  • Material Science : The compound is also being explored in material science applications due to its unique properties. It can be utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure combines a benzyl group with a trifluoromethyl group, distinguishing it from related derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents Key Features
N-Benzyl-1,1,1-trifluoropropan-2-amine HCl C10H12ClF3N Benzyl, trifluoromethyl Enhanced lipophilicity due to benzyl group; used in CNS-directed therapies
(S)-1,1,1-Trifluoropropan-2-amine HCl C3H7ClF3N None (parent amine) Smaller size; higher solubility; intermediate for pyrimidine derivatives
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C10H14ClFN 4-Fluorophenyl, methyl Fluorophenyl enhances metabolic stability; methyl reduces steric hindrance
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl C9H17ClF3N Cyclohexyl Bulky cyclohexyl group may hinder target binding; lower yield in synthesis

Key Observations :

  • Fluorine atoms in all analogs enhance electronegativity and metabolic stability .

Key Observations :

  • The target compound’s synthesis via Grignard reagents () and subsequent oxidation is low-yielding (~12%) compared to coupling reactions for pyrimidine derivatives (10–22%) .
  • Reverse-phase HPLC is critical for isolating high-purity trifluoromethylated amines due to their polarity .

Pharmacological and Functional Comparisons

Physicochemical Properties
  • Solubility: Hydrochloride salts universally improve aqueous solubility, but the benzyl group reduces it compared to non-benzylated analogs .
  • Stability : Trifluoromethyl groups resist metabolic degradation, extending half-life in vivo .

Biological Activity

N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its effects on microtubule stabilization. This article reviews the compound's structure-activity relationships (SAR), biological evaluations, and relevant case studies.

Molecular Formula: C10_{10}H13_{13}F3_3N2_2
Molecular Weight: 218.22 g/mol
IUPAC Name: 2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine
Appearance: Liquid
Storage Temperature: 4 °C

This compound exhibits its biological activity primarily through its interaction with microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells and play a critical role in various cellular processes including mitosis and intracellular transport.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in determining the biological activity of this compound:

  • Fluorination: The presence of trifluoromethyl groups enhances lipophilicity and can improve blood-brain barrier penetration, which is crucial for central nervous system (CNS) activity.
  • Amine Substitution: Variations in the amine structure significantly impact the efficacy and selectivity of the compound against different biological targets.

Study 1: Microtubule Stabilization

A study evaluated the effects of N-Benzyl-1,1,1-trifluoropropan-2-amine on microtubule stabilization in cell cultures. The results indicated that compounds with similar structures demonstrated a dose-dependent increase in microtubule mass without significant reduction in α-tubulin levels:

CompoundConcentration (μM)α-Tubulin Reduction (%)Microtubule Stabilization Activity
A1022Significant
B515Moderate
C15Low

These findings suggest that N-Benzyl-1,1,1-trifluoropropan-2-amine may effectively stabilize microtubules at certain concentrations while minimizing cytotoxic effects .

Study 2: CNS Penetration and Efficacy

In vivo studies assessed the CNS penetration of N-Benzyl-1,1,1-trifluoropropan-2-amine using biodistribution analyses in mice. The compound exhibited favorable pharmacokinetic properties:

TissueAUC (ng/g*h)
Brain17.2
Serum136.5
Liver1017
Heart57.2
Kidney283.8

The data indicated that this compound could achieve higher concentrations in the brain compared to peripheral tissues, supporting its potential as a CNS-active agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-1,1,1-trifluoropropan-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of a trifluoromethylated propan-2-amine precursor with benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) . Reaction optimization includes inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates and TLC monitoring for step completion . For example, in structurally similar trifluoromethyl amines, yields improved with slow addition of benzyl halides at 0–5°C to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/19F NMR to confirm benzyl and trifluoromethyl group integration .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis (C, H, N) to validate stoichiometry, particularly for hydrochloride salts .
    • Basic characterization should include melting point analysis (decomposition >200°C for hydrochloride salts) .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store at 2–8°C under argon to prevent deliquescence and oxidative degradation . For long-term stability, lyophilize and store in amber vials with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions. For example, in Suzuki-Miyaura couplings, the amine’s trifluoromethyl moiety stabilizes transition states, improving cross-coupling efficiency with aryl boronic acids . Kinetic studies using DFT calculations are recommended to map steric/electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this hydrochloride salt?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Use:

  • Dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Powder XRD to identify crystalline phases .
  • Solubility should be reported in buffered solutions (pH 1–7.4) to account for protonation state changes .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

  • Methodological Answer :

  • Replace the benzyl group with fluorinated aryl moieties (e.g., 2,4-difluorophenyl) to enhance blood-brain barrier permeability .
  • Assess logP via shake-flask assays: Target logP ~2.5–3.5 for optimal CNS penetration .
  • Use radiolabeled analogs (e.g., ¹⁸F) for in vivo PET imaging to track biodistribution .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Key impurities include:

  • Unreacted benzyl chloride : Detect via GC-MS with headspace sampling .
  • Oxidation byproducts (e.g., N-oxide derivatives): Use LC-QTOF-MS with positive ion mode (m/z 250–300 range) .
  • Validate methods per ICH Q3D guidelines for elemental impurities (e.g., Pd residue from catalysis) .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH 1–2 (simulated gastric fluid): Hydrolysis of the amine group occurs within 24 hours at 37°C .
  • pH 7.4 (phosphate buffer): Stable for >72 hours at 25°C .
  • Use Arrhenius modeling (25–40°C) to predict shelf life under varying conditions .

Contradictions in Literature

Q. Why do some studies report conflicting reaction yields for benzylation steps?

  • Resolution : Variations stem from:

  • Solvent polarity : DMF increases reactivity but may promote elimination; THF offers better control .
  • Catalyst choice : Phase-transfer catalysts (e.g., TBAB) improve benzylation efficiency in biphasic systems .

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